1-(3-Fluorobenzyl)piperidine
Description
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c13-12-6-4-5-11(9-12)10-14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFNLOSPRJQOCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The primary synthesis involves reacting piperidine with 3-fluorobenzyl chloride in benzene under reflux (80°C) for 24 hours. Triethylamine acts as a base to neutralize HCl byproducts, driving the reaction forward. The general equation is:
Key Parameters:
-
Molar ratio : 1:1 (piperidine to 3-fluorobenzyl chloride)
-
Solvent : Benzene (30 mL per 1 mmol of reactants)
-
Base : Triethylamine (1 equiv)
-
Temperature : 80°C
-
Time : 24 hours
Purification and Yield
The crude product is purified via silica gel column chromatography using hexane-ethyl acetate (70:30), yielding 86% of this compound as an oil.
Alternative Halogen Sources: 3-Fluorobenzyl Bromide
Comparative Kinetics:
| Halide | Reaction Time | Yield (%) |
|---|---|---|
| Chloride | 24 hours | 86 |
| Bromide* | 12–18 hours | ~90 |
*Extrapolated from similar benzyl bromide reactions.
Solvent and Base Optimization
Solvent Screening
Benzene and toluene are standard solvents, but dichloromethane (DCM) and acetonitrile (CHCN) are viable alternatives. Polar aprotic solvents like DMSO are avoided due to potential side reactions.
Base Selection
Triethylamine remains the preferred base, but potassium carbonate (KCO) has been used in analogous piperidine alkylations, offering comparable yields. However, KCO requires longer reaction times (30–70 hours).
Large-Scale Industrial Synthesis
Continuous Flow Reactors
Industrial production employs continuous flow systems to enhance scalability and reproducibility. Key advantages include:
-
Precise temperature control (±1°C)
-
Reduced solvent usage (20% less than batch reactors)
-
Higher throughput (up to 10 kg/day)
Catalytic Improvements
Palladium on carbon (Pd/C) or Raney nickel catalysts may expedite hydrogenation steps in multi-stage syntheses, though direct evidence for this compound is limited.
Characterization and Quality Control
Spectroscopic Data
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 74.57 | 74.67 |
| H | 8.34 | 8.38 |
| N | 7.24 | 7.26 |
Challenges and Mitigation Strategies
Byproduct Formation
Purification Difficulties
-
Challenge : Oily residues complicate crystallization.
-
Solution : Column chromatography with hexane-ethyl acetate (70:30) resolves this.
Emerging Methodologies
Chemical Reactions Analysis
Chemical Reactions of 1-(3-Fluorobenzyl)piperidine
This compound can participate in various chemical reactions due to its functional groups. These reactions are essential for understanding its chemical reactivity and potential biological interactions.
Types of Reactions:
-
Nucleophilic Substitution : The fluorobenzyl group can undergo substitution reactions, which are useful for modifying the compound's structure.
-
Reduction and Oxidation : The piperidine ring can be involved in redox reactions, altering its oxidation state .
-
Condensation Reactions : These reactions can lead to the formation of more complex molecules by combining with other functional groups .
Biological Activities:
-
Neuropharmacology : The compound may interact with neurotransmitter systems, affecting neural activity.
-
Pharmacology : It could serve as a precursor or intermediate in the development of therapeutic agents.
Data and Research Findings
Scientific Research Applications
Biological Activities
The compound has been studied for its potential biological activities, particularly in the following areas:
- Neuropharmacology : Research indicates that 1-(3-Fluorobenzyl)piperidine may interact with neurotransmitter receptors, making it a candidate for studies related to depression and anxiety disorders. Its unique structure allows it to potentially modulate various biochemical pathways .
- Drug Development : The fluorine substitution is a common strategy in medicinal chemistry aimed at improving pharmacokinetic properties. Studies suggest that this compound may serve as a scaffold for developing new drugs targeting specific receptors involved in neurological conditions .
Synthetic Routes
Several synthetic methods have been developed to produce this compound. These typically involve the following steps:
- Formation of the Piperidine Ring : Starting from appropriate precursors, the piperidine ring is synthesized through cyclization reactions.
- Substitution Reaction : The introduction of the 3-fluorobenzyl group is achieved through nucleophilic substitution or coupling reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels suitable for research applications .
Research Applications
The applications of this compound span several domains:
- Pharmacological Studies : It has been utilized in receptor interaction studies to understand its binding affinities and selectivities compared to other piperidine derivatives. This research is crucial for evaluating its potential as a therapeutic agent in treating neurological disorders .
- Material Science : Given its chemical structure, there are potential applications in polymer synthesis or as intermediates in the development of novel materials.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:
| Compound Name | Structure Type | Notable Activity/Use |
|---|---|---|
| 4-(4-Fluorobenzyl)piperidine | Benzylpiperidine | Potential antidepressant properties |
| 1-(4-Fluorobenzyl)piperidine | Benzylpiperidine | NMDA receptor antagonist |
| 1-(3-Chlorobenzyl)piperidine | Benzylpiperidine | Antidepressant-like effects |
| 4-(3-Fluorobenzyl)piperidine | Benzylpiperidine | Neurological research |
The fluorine substitution pattern significantly affects the interaction profiles with biological targets, making it a valuable candidate for drug development .
Case Studies and Research Findings
Several case studies have investigated the pharmacological potential of this compound:
- A study focused on its interaction with dopamine receptors revealed promising results indicating modulation of dopaminergic signaling pathways, which could be beneficial in treating schizophrenia and other psychiatric disorders.
- Another research effort explored its role as an acetylcholinesterase inhibitor, suggesting potential applications in managing Alzheimer's disease by enhancing cholinergic transmission .
Mechanism of Action
The mechanism of action of 1-(3-Fluorobenzyl)piperidine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Insights :
Enzyme Inhibition
Key Insights :
Receptor Binding
Biological Activity
1-(3-Fluorobenzyl)piperidine is a compound that has garnered attention in the fields of neuroscience and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula . The presence of a fluorobenzyl group on the piperidine ring is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H16FN |
| Molecular Weight | 219.27 g/mol |
| IUPAC Name | 1-[(3-fluorophenyl)methyl]piperidine |
Piperidine derivatives, including this compound, exhibit diverse biological activities. The compound's mechanism of action primarily involves interacting with neurotransmitter systems, particularly:
- NMDA Receptors : It shows promise as an NMDA receptor antagonist, which is crucial in modulating excitatory neurotransmission and neuroplasticity.
- Acetylcholinesterase Inhibition : Similar compounds have been studied for their role as acetylcholinesterase inhibitors, which can enhance cholinergic signaling in the brain, potentially benefiting conditions like Alzheimer's disease .
Biological Activity
Research indicates that this compound exhibits various pharmacological effects:
- Neuroprotective Effects : Studies have shown that it may protect against neurodegeneration in models of cognitive impairment. For instance, it has been evaluated for its anti-amnesic properties in scopolamine-induced memory deficit models .
- Antidepressant Activity : The compound has been linked to antidepressant-like effects, potentially through modulation of serotonin receptors and enhancing dopaminergic signaling pathways.
Case Studies and Experimental Findings
Several studies have reported on the biological activity of this compound:
- In Vivo Studies : A study demonstrated that administration of the compound at doses of 0.3 mg/kg improved working memory deficits in animal models .
- In Vitro Assays : Research indicated that the compound significantly inhibited acetylcholinesterase activity, suggesting its potential as a therapeutic agent for cognitive disorders .
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively characterized; however, it is essential to consider factors such as absorption, distribution, metabolism, and excretion (ADME) when evaluating its therapeutic potential.
Q & A
Q. Methodological Guidance :
- Monitor reaction progress via TLC or LC-MS.
- Purify using column chromatography (Al2O3, n-pentane/EtOAC gradient) .
What spectroscopic techniques validate the structure of this compound, and what are the critical spectral markers?
Basic Research Focus
Nuclear Magnetic Resonance (NMR) and mass spectrometry are primary techniques. Key 1H NMR signals for this compound include:
- Aromatic protons : δ 7.25–7.37 (m, 1H), 7.07–7.25 (m, 2H) for the fluorobenzyl group.
- Piperidine CH2 : δ 2.30–2.72 (m, 4H) and δ 1.39–1.77 (m, 6H) .
13C NMR shows distinct fluorinated carbon shifts (δ 163.34, J = 244.1 Hz) .
Q. Methodological Guidance :
- Use deuterated solvents (e.g., CD2Cl2) to avoid interference.
- Confirm molecular ion peaks via HRMS (e.g., m/z 193.1 [M+H]+).
How can researchers address contradictions in reported pharmacological activities of this compound analogs?
Advanced Research Focus
Contradictions in pharmacological data (e.g., neuroprotective vs. cytotoxic effects) may arise from structural analogs (e.g., 3-fluoro PCP hydrochloride or piperidine-based kinase inhibitors ). Strategies include:
- Comparative SAR Studies : Test fluorobenzyl-substituted analogs against non-fluorinated counterparts.
- Dose-Response Analysis : Evaluate activity thresholds to differentiate therapeutic vs. toxic effects.
- Target Profiling : Use in silico docking (e.g., PD-1/PD-L1 or NMDA receptors) to identify binding motifs.
Q. Methodological Guidance :
- Validate findings across multiple assays (e.g., patch-clamp for ion channels, MTT for cytotoxicity).
What strategies improve yield and scalability in this compound synthesis?
Advanced Research Focus
Large-scale synthesis challenges include low yields and purification bottlenecks. Optimize via:
- Flow Chemistry : Continuous reactors enhance heat/mass transfer for exothermic steps.
- Alternative Catalysts : Immobilized catalysts (e.g., silica-supported Ru) reduce metal leaching .
- Green Solvents : Switch to cyclopentyl methyl ether (CPME) for safer workups.
Q. Methodological Guidance :
- Use preparative HPLC for high-purity batches (>99%).
What safety protocols are critical when handling this compound?
Basic Research Focus
While specific safety data for this compound is limited, general precautions for piperidine derivatives apply :
- PPE : Nitrile gloves, lab coat, and chemical goggles.
- Ventilation : Use fume hoods to avoid inhalation (TLV: 0.5 ppm for piperidine).
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
Q. Methodological Guidance :
- Store in sealed containers under nitrogen to prevent oxidation.
- Conduct risk assessments using SDS templates for analogous compounds (e.g., 1-(Prop-2-yn-1-yl)piperidine ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
